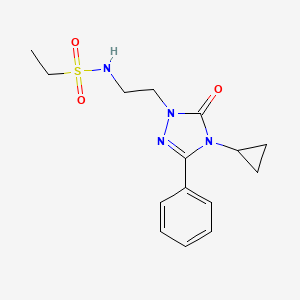
N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 2177449-90-8 |
The presence of the triazole ring contributes to its biological activity, as this structural motif is known for its role in various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against Mycobacterium tuberculosis with IC50 values indicating significant potency. In particular, compounds with similar structural features have demonstrated selective inhibition against pathogenic strains while exhibiting minimal toxicity towards human cell lines .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research has highlighted that sulfonamide derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and urease. For example, some derivatives have shown IC50 values as low as 0.63 µM against urease, suggesting a strong inhibitory effect . This aspect is particularly relevant in the context of developing treatments for conditions like urinary tract infections where urease plays a critical role.
Study 1: Antitubercular Activity
In a comparative study evaluating various triazole compounds for antitubercular activity, the compound demonstrated promising results. It was subjected to in vitro testing against Mycobacterium tuberculosis strains with results indicating effective inhibition at concentrations below 10 µM. The structure–activity relationship (SAR) analysis suggested that modifications in the cyclopropyl and phenyl groups could enhance activity further .
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with bovine serum albumin (BSA), revealing strong binding affinity which is crucial for drug delivery systems. The docking studies provided insights into the binding modes and interactions at the molecular level, reinforcing the potential application of this compound in drug formulation .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-23(21,22)16-10-11-18-15(20)19(13-8-9-13)14(17-18)12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTYMSSPGSJNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














